molecular formula C9H19NO3S B8456105 3-piperidin-1-ylpropyl methanesulfonate

3-piperidin-1-ylpropyl methanesulfonate

Cat. No.: B8456105
M. Wt: 221.32 g/mol
InChI Key: ZBBVPJSTOAZUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-piperidin-1-ylpropyl methanesulfonate: is a chemical compound that belongs to the class of organic esters It is derived from methanesulfonic acid and 3-piperidin-1-yl-propyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-piperidin-1-ylpropyl methanesulfonate typically involves the esterification of methanesulfonic acid with 3-piperidin-1-yl-propyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-piperidin-1-ylpropyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .

Scientific Research Applications

3-piperidin-1-ylpropyl methanesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.

    Industry: The ester is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-piperidin-1-ylpropyl methanesulfonate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 3-piperidin-1-yl-propyl alcohol, which can then interact with biological molecules. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic Acid Ethyl Ester: Similar in structure but with an ethyl group instead of the piperidin-1-yl-propyl group.

    Methanesulfonic Acid Methyl Ester: Contains a methyl group instead of the piperidin-1-yl-propyl group.

    Methanesulfonic Acid Benzyl Ester: Features a benzyl group in place of the piperidin-1-yl-propyl group.

Uniqueness

3-piperidin-1-ylpropyl methanesulfonate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine moiety is known for its pharmacological activity, making this ester particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

3-piperidin-1-ylpropyl methanesulfonate

InChI

InChI=1S/C9H19NO3S/c1-14(11,12)13-9-5-8-10-6-3-2-4-7-10/h2-9H2,1H3

InChI Key

ZBBVPJSTOAZUBC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCN1CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 20 mL scintillation vial equipped with a stirring bar and a septum screw cap, a solution of 3-piperidin-1-yl-propan-1-ol (0.500 g, 3.49 mmol) in DCM (5 mL) was cooled down to 0° C. Then, triethylamine (10 eq.) was added to the vial via a syringe followed by a solution of methanesulfonyl chloride (5 eq.) in DCM (1 mL). The resulting reaction mixture was allowed to slowly warm up to room temperature and stirring was maintained for additional 2 h. The volatiles were removed in vacuo and the resulting crude methanesulfonic acid 3-piperidin-1-yl-propyl ester was used in the next step of the synthesis without further purification (the material was found to contain 30% of the title compound by weight according to 1H NMR).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
30%

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